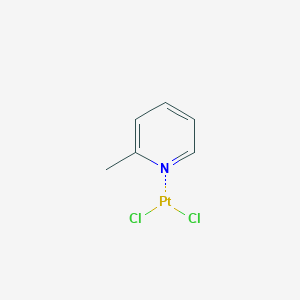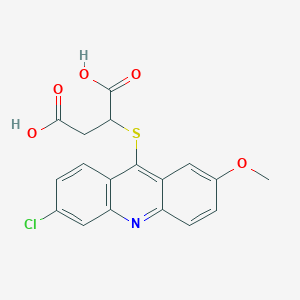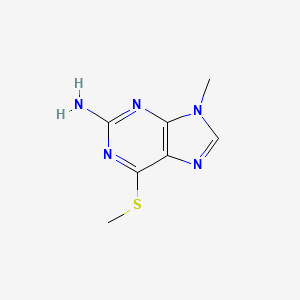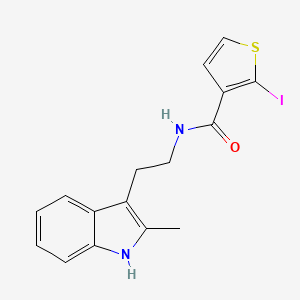
Dichloroplatinum;2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloroplatinum;2-methylpyridine typically involves the reaction of platinum(II) chloride with 2-methylpyridine in the presence of a suitable amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a continuous flow setup, which allows for the efficient production of 2-methylpyridines with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve large-scale continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. The use of Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperature can facilitate the production process .
化学反応の分析
Types of Reactions
Dichloroplatinum;2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in ligand exchange reactions, where the 2-methylpyridine ligand is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The platinum center can undergo oxidation and reduction, altering the oxidation state of the metal and affecting the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other pyridines, ethylene, and various nucleophiles. Reaction conditions often involve controlled temperatures and the presence of suitable catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, ligand exchange reactions can produce new platinum complexes with different ligands .
科学的研究の応用
Dichloroplatinum;2-methylpyridine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dichloroplatinum;2-methylpyridine involves its interaction with DNA, leading to the formation of platinum-DNA adducts. These adducts interfere with DNA replication and transcription, ultimately causing cell death. The compound’s ability to overcome resistance to traditional platinum-based drugs is attributed to its reduced susceptibility to inactivation by thiols and its enhanced cellular uptake .
類似化合物との比較
Similar Compounds
Carboplatin: A derivative of cisplatin with reduced toxicity but similar mechanisms of action.
Oxaliplatin: Another platinum-based drug with a different spectrum of activity and reduced cross-resistance with cisplatin.
Uniqueness
Dichloroplatinum;2-methylpyridine is unique in its design to be less susceptible to inactivation by thiols, which enhances its efficacy against cisplatin-resistant cancer cell lines.
特性
分子式 |
C6H7Cl2NPt |
|---|---|
分子量 |
359.11 g/mol |
IUPAC名 |
dichloroplatinum;2-methylpyridine |
InChI |
InChI=1S/C6H7N.2ClH.Pt/c1-6-4-2-3-5-7-6;;;/h2-5H,1H3;2*1H;/q;;;+2/p-2 |
InChIキー |
SMVNRJWZLQKJCP-UHFFFAOYSA-L |
正規SMILES |
CC1=CC=CC=N1.Cl[Pt]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921196.png)




![1,3-Diphenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12921241.png)
![N-[4-(1-Phenyl-1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12921247.png)

![5,6-Dimethyl-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one](/img/structure/B12921260.png)

